1-(Trifluoromethyl)cyclohex-2-en-1-ol

Descripción general

Descripción

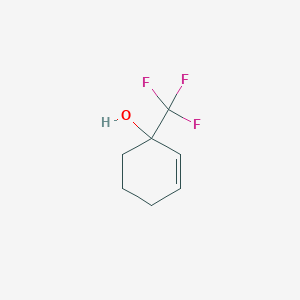

1-(Trifluoromethyl)cyclohex-2-en-1-ol is a chemical compound with the molecular formula C7H9F3O and a molecular weight of 166.14 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring, which also contains a hydroxyl group

Métodos De Preparación

The synthesis of 1-(Trifluoromethyl)cyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of cyclohexenyl sulfonates under mild reaction conditions using a palladium-catalyzed system . The reaction typically employs a catalyst system composed of palladium (dba) or [(allyl)PdCl] and a monodentate biaryl phosphine ligand such as (t)BuXPhos . Industrial production methods may involve similar catalytic processes but on a larger scale to ensure efficiency and yield.

Análisis De Reacciones Químicas

1-(Trifluoromethyl)cyclohex-2-en-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

Reduction: The compound can be reduced to form a cyclohexanol derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(Trifluoromethyl)cyclohex-2-en-1-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-(Trifluoromethyl)cyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparación Con Compuestos Similares

1-(Trifluoromethyl)cyclohex-2-en-1-ol can be compared with other similar compounds such as:

1-(Trifluoromethyl)cyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.

1-(Trifluoromethyl)cyclohex-2-en-1-one: Contains a ketone group instead of a hydroxyl group.

1-(Trifluoromethyl)cyclohex-2-en-1-amine: Contains an amine group instead of a hydroxyl group.

The uniqueness of this compound lies in its combination of a trifluoromethyl group, a hydroxyl group, and a cyclohexene ring, which imparts distinct chemical and biological properties .

Actividad Biológica

1-(Trifluoromethyl)cyclohex-2-en-1-ol, a fluorinated organic compound, has garnered attention in various fields, including medicinal chemistry and material science, due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexene ring with a trifluoromethyl group and a hydroxyl group. The presence of the trifluoromethyl group significantly alters the compound's physicochemical properties, enhancing its lipophilicity and metabolic stability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. For instance, it could act as an inhibitor or activator of metabolic pathways.

- Receptor Binding : It may bind to receptors involved in various physiological processes, influencing cellular signaling pathways.

- Oxidative Stress Modulation : The compound has been shown to affect the production of reactive oxygen species (ROS), which can lead to apoptotic pathways in certain cell types.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. In vitro assays demonstrated that it induces apoptosis in cancer cell lines through ROS-mediated pathways. A significant increase in caspase activity was observed, suggesting that the compound triggers programmed cell death mechanisms.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in animal models. In a study involving lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 1: Anticancer Efficacy

A study published in the Journal of Organic Chemistry evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial dysfunction and activation of caspase cascades.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving mice treated with LPS to induce sepsis, administration of this compound resulted in a significant reduction in mortality rates compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells in tissues, correlating with reduced levels of inflammatory mediators.

Data Tables

Propiedades

IUPAC Name |

1-(trifluoromethyl)cyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)6(11)4-2-1-3-5-6/h2,4,11H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFKUOBCTWPVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446743 | |

| Record name | 1-(Trifluoromethyl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118143-28-5 | |

| Record name | 1-(Trifluoromethyl)-2-cyclohexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118143-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trifluoromethyl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.